[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid
Description
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methoxycarbonyl group (-COOCH₃) at position 3 and methyl groups (-CH₃) at positions 2 and 2. This compound is utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science. Its structural complexity arises from the interplay of electron-withdrawing (methoxycarbonyl) and steric (methyl) groups, which influence reactivity and selectivity in catalytic processes .
Properties
Molecular Formula |
C10H13BO4 |
|---|---|
Molecular Weight |
208.02 g/mol |
IUPAC Name |
(3-methoxycarbonyl-2,4-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-6-4-5-8(11(13)14)7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3 |
InChI Key |
NHISKKAZMUCEDE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)C(=O)OC)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
This is the most common and versatile method for preparing arylboronic acids, including substituted phenylboronic acids.
- Starting material: Aryl halides or pseudohalides bearing the desired substitution pattern (e.g., 3-(methoxycarbonyl)-2,4-dimethylphenyl bromide or chloride).
- Borylating agent: Bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin).
- Catalyst system: Pd(0) catalysts such as Pd(dba)2 or Pd(OAc)2, often with phosphine ligands like dppf or dialkylphosphinobiphenyl.
- Base: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3).
- Solvent: Acetonitrile, toluene, or mixed solvents.
- Reaction conditions: Typically heated at 80–110 °C under inert atmosphere for several hours.
Mechanism: Oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the arylboronic ester, which can be hydrolyzed to the boronic acid.
Example: The borylation of 3-(methoxycarbonyl)-2,4-dimethylphenyl bromide with B2pin2 under Pd(dppf)Cl2 catalysis and KOAc base in acetonitrile at 100 °C for 12 h yields the boronic ester intermediate, which upon hydrolysis gives the target boronic acid.
Directed Lithiation Followed by Borylation
This method involves lithiation of an appropriately substituted aromatic precursor followed by quenching with a boron electrophile.
- Starting material: 3-(Methoxycarbonyl)-2,4-dimethylbenzene or its derivatives.
- Lithiation reagent: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C).
- Borylation reagent: Trialkoxyboranes such as trimethyl borate (B(OMe)3).
- Workup: Acidic hydrolysis to convert boronate intermediate to boronic acid.
Notes: The presence of the methoxycarbonyl group can direct lithiation ortho or meta to the substituent, enabling regioselective borylation at the 3-position. This method requires careful temperature control and inert atmosphere to avoid side reactions.
Transmetallation from Organosilicon or Organostannane Precursors
- Starting materials: Trialkylaryl silanes or stannanes with the desired substitution.
- Reagents: Boron halides (e.g., BBr3) to effect transmetallation.
- Hydrolysis: Acidic or aqueous workup to yield the boronic acid.
This method is less common for this specific compound but can be employed when organosilicon or organostannane derivatives are available.
Detailed Experimental Conditions and Data
| Method | Reagents & Catalysts | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl2, B2pin2, KOAc, Acetonitrile | 80–100 °C, 12 h, N2 atmosphere | High yield (>80%), high purity | Scalable, mild conditions |
| Directed Lithiation + Borylation | n-BuLi, B(OMe)3, low temp (-78 °C) | Anhydrous ether solvents | Moderate to high yield | Requires strict moisture exclusion |
| Transmetallation (Si/Sn route) | Organosilane/stannane, BBr3 | Room temp to reflux | Moderate yield | Useful for complex substitution patterns |
Representative Research Results
Miyaura Borylation Example: In a sealed tube, 3-(methoxycarbonyl)-2,4-dimethylphenyl bromide (1 mmol) was reacted with bis(pinacolato)diboron (1.2 mmol), Pd(dppf)Cl2 (5 mol%), and KOAc (2 mmol) in acetonitrile (5 mL) under nitrogen at 100 °C for 12 h. After cooling, the mixture was filtered and purified by silica gel chromatography. The boronic ester was hydrolyzed with aqueous HCl to yield the boronic acid as a white solid with 85% isolated yield.
Lithiation/Borylation Example: 3-(Methoxycarbonyl)-2,4-dimethylbenzene was treated with n-BuLi (1.1 equiv) in dry THF at -78 °C, followed by addition of trimethyl borate (1.5 equiv). After stirring for 1 h at -78 °C and warming to room temperature, the reaction was quenched with 1 M HCl. The product was extracted and purified, yielding the boronic acid in 75% yield with confirmed regioselectivity.
Summary of Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Miyaura Borylation | High yield, mild conditions, broad substrate scope | Requires Pd catalyst, sometimes expensive ligands |
| Directed Lithiation + Borylation | Regioselective, straightforward for simple substrates | Sensitive to moisture, requires low temp control |
| Transmetallation | Useful for complex precursors | Organotin reagents are toxic, lower yields |
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used, often in aqueous or organic solvents.
Major Products Formed
Scientific Research Applications
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst or ligand in various chemical reactions.
Material Science: It is used in the development of new materials with specific properties.
Biological Applications: It is explored for its potential in drug delivery and as a sensor for detecting biological molecules.
Mechanism of Action
The mechanism of action of [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Analogs and Substituent Effects
Table 1: Key Structural Features of Comparable Boronic Acids
Key Observations :
- Steric Effects : The 2,4-dimethyl groups in the target compound introduce steric hindrance, which may reduce reactivity in Suzuki couplings compared to simpler analogs like 3-(methoxycarbonyl)phenylboronic acid .
- Electronic Effects : The methoxycarbonyl group is electron-withdrawing, enhancing the electrophilicity of the boron atom and improving coupling efficiency. This contrasts with electron-donating groups (e.g., -OCH₃ in 3-methoxy-4-carboxyphenylboronic acid), which reduce reactivity .
Reactivity in Suzuki-Miyaura Couplings
Table 2: Reaction Performance of Selected Boronic Acids
Key Findings :
Solubility and Stability
- Solubility : The methoxycarbonyl group enhances solubility in polar aprotic solvents (e.g., DME, DMF), critical for homogeneous catalytic reactions. In contrast, methyl-rich analogs like (2,4-dimethylphenyl)boronic acid may require co-solvents .
- Acidity : Boronic acids with electron-withdrawing groups (e.g., -COOCH₃) exhibit lower pKa values (~8.5–9.5), enhancing their stability in basic aqueous conditions compared to electron-neutral analogs .
Biological Activity
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by case studies and research findings.
- IUPAC Name : [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid
- Molecular Formula : C10H13BO4
- Molecular Weight : 195.02 g/mol
- CAS Number : 1310384-09-8
Anticancer Activity
Boronic acids have been shown to exhibit significant anticancer properties. Research indicates that compounds similar to [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid can selectively inhibit cancer cell growth while preserving healthy cells. For instance, studies on related boronic compounds demonstrated a reduction in viability of prostate cancer cells by approximately 33% at a concentration of 5 µM, with minimal impact on healthy cells .
Table 1: Anticancer Activity of Boronic Compounds
| Compound | Cancer Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| B5 | Prostate Cancer | 5 | 33 |
| B7 | Prostate Cancer | 5 | 44 |
| Control | Healthy Cells | - | 71 |
Antimicrobial Activity
The antimicrobial properties of boronic acids have also been explored. Compounds structurally related to [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid exhibited inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 to 13 mm depending on the specific compound and microorganism tested .
Table 2: Antimicrobial Efficacy of Boronic Compounds
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| B1 | Staphylococcus aureus | 10 |
| B5 | Escherichia coli | 8 |
| B7 | Methicillin-resistant S. aureus (MRSA) | 12 |
Antioxidant Activity
Antioxidant properties are another significant aspect of boronic acids. Studies have shown that these compounds can effectively scavenge free radicals and reduce oxidative stress. Various assays such as DPPH and ABTS have demonstrated that boronic acid derivatives possess antioxidant capabilities comparable to standard antioxidants like α-Tocopherol .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| B2 | 85 | 90 |
| B5 | 78 | 88 |
| α-Tocopherol (Control) | 92 | 95 |
Case Studies
- Prostate Cancer Treatment : A study evaluated the efficacy of various boronic compounds in treating prostate cancer cells. The findings revealed that certain derivatives significantly reduced cell viability while maintaining the integrity of normal cells, suggesting a potential therapeutic window for selective targeting in cancer treatment .
- Antibacterial Screening : A comprehensive screening of boronic acids against pathogenic bacteria highlighted their potential as novel antimicrobial agents. The compounds exhibited varying degrees of effectiveness against common hospital-acquired infections, indicating their utility in developing new antibiotics .
Q & A
Basic Synthesis and Characterization
Q: What are the critical steps and conditions for synthesizing [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid, and how is purity ensured? A: Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl halides. Key steps include:
- Substrate preparation : Introducing methoxycarbonyl and methyl groups via esterification or alkylation .
- Boronation : Using diboron reagents (e.g., bis(pinacolato)diboron) under palladium catalysis .
- Reaction optimization : Temperature (60–100°C), solvent (THF or DMF), and base (K₂CO₃) are critical for yield and selectivity .
- Purification : Column chromatography or recrystallization removes unreacted intermediates.
- Characterization : ¹H/¹³C NMR confirms substituent positions (e.g., methoxycarbonyl δ ~3.9 ppm, aromatic protons δ 6.8–8.1 ppm) , while LC-MS validates molecular weight .
Advanced Reaction Kinetics
Q: How do steric effects from the 2,4-dimethyl groups influence cross-coupling reactivity with aryl halides? A: The 2,4-dimethyl groups create steric hindrance, slowing transmetalation in Suzuki reactions. Methodological insights:
- Kinetic studies : Monitor reaction progress via ¹¹B NMR to track boronic acid consumption .
- Competitive experiments : Compare coupling rates with non-methylated analogs (e.g., 3-methoxycarbonylphenylboronic acid) using GC-MS .
- Theoretical modeling : DFT calculations predict transition-state geometries, explaining reduced reactivity due to steric clashes .
Applications in Medicinal Chemistry
Q: How does the methoxycarbonyl group enhance this boronic acid’s utility in protease inhibition studies? A: The methoxycarbonyl group acts as a hydrogen-bond acceptor, mimicking transition states in enzyme-catalyzed reactions. Methodologies include:
- Enzyme assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for thrombin or β-lactamases) .
- Structural studies : Co-crystallization with target proteases (X-ray crystallography) reveals binding modes .
- Comparative studies : Replace methoxycarbonyl with nitro or cyano groups to assess electronic effects on binding .
Data Contradictions in Solubility Studies
Q: Why do reported solubilities of this compound in aqueous buffers vary across studies? A: Discrepancies arise from:
- pH-dependent speciation : Boronic acids form tetrahedral boronate ions at high pH (>8), increasing solubility. Use potentiometric titration to determine pKa (~8.5–9.0) .
- Counterion effects : Sodium or potassium buffers (e.g., phosphate vs. carbonate) alter ionic strength and solubility .
- Impurity interference : Residual solvents (e.g., THF) from synthesis can artificially inflate solubility measurements. Purity checks via ¹H NMR are essential .
Advanced Material Science Applications
Q: How can this boronic acid be integrated into covalent organic frameworks (COFs) for sensing applications? A: The boronic acid moiety enables dynamic covalent chemistry with diols. Strategies include:
- COF synthesis : Condense with hexahydroxytriphenylene under solvothermal conditions. Monitor crystallinity via PXRD .
- Glucose sensing : Immobilize COFs on electrodes; measure current changes via cyclic voltammetry upon glucose binding .
- Stability tests : Expose COFs to humid environments and track structural integrity using FTIR .
Troubleshooting Low Yields in Scale-Up Synthesis
Q: What factors contribute to reduced yields during large-scale synthesis, and how can they be mitigated? A: Common issues and solutions:
- Oxygen sensitivity : Boronic acids oxidize to boroxines. Use inert gas (N₂/Ar) and degassed solvents .
- Heat dissipation : Poor mixing in large reactors causes hot spots. Optimize stirring rates and use flow chemistry for exothermic steps .
- Byproduct formation : Monitor intermediates via inline IR spectroscopy; adjust catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) .
Comparative Reactivity with Structural Analogs
Q: How does replacing the 4-methyl group with chloro or methoxy substituents alter reactivity? A: Substituent effects are probed via:
- Hammett analysis : Correlate σ values (electron-withdrawing/-donating) with reaction rates in model Suzuki couplings .
- Computational studies : Calculate Fukui indices to predict nucleophilic/electrophilic sites .
- Experimental validation : Synthesize analogs (e.g., 4-chloro-3-methoxycarbonylphenylboronic acid) and compare yields .
Stability Under Long-Term Storage
Q: What degradation pathways occur during storage, and how can stability be improved? A: Degradation mechanisms include:
- Hydrolysis : Methoxycarbonyl groups hydrolyze to carboxylic acids in humid conditions. Store under desiccation .
- Oxidation : Boronic acids form boroxines. Add antioxidants (e.g., BHT) or store as pinacol ester precursors .
- Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
